N-(3-hydroxyphenyl)formamide
Overview
Description
“N-(3-hydroxyphenyl)formamide” is a chemical compound with the CAS Number: 24891-35-8 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “N-(3-hydroxyphenyl)formamide” and similar compounds has been explored in various studies. One approach for N-formylation of amines was developed using NaBH (OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C . Another study reported a sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas .
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxyphenyl)formamide” has been analyzed in several studies . It is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Chemical Reactions Analysis
“N-(3-hydroxyphenyl)formamide” has been involved in various chemical reactions. For instance, it has been used in the direct synthesis of formamide from CO2 and H2O with Nickel−Iron Nitride Heterostructures under Mild Hydrothermal Conditions . Another study reported the efficient N-formylation of primary aromatic amines using a novel solid acid magnetic nanocatalyst .
Physical And Chemical Properties Analysis
“N-(3-hydroxyphenyl)formamide” has a molecular weight of 137.14 g/mol and a density of 1.31g/cm3 . Its boiling point is 376ºC at 760mmHg .
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
N-(3-hydroxyphenyl)formamide: is utilized in the synthesis of pyrimidine derivatives, which are aromatic heterocyclic compounds. These derivatives have a wide range of pharmacological effects, including anti-inflammatory properties. They work by inhibiting the expression and activities of certain inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Anti-Inflammatory Research
The compound plays a role in anti-inflammatory research due to its involvement in the synthesis of compounds that exhibit potent anti-inflammatory effects. This is particularly relevant in the development of new medications that aim to reduce inflammation with minimal toxicity .
Organic Synthesis
In organic chemistry, N-(3-hydroxyphenyl)formamide serves as a precursor or intermediate in the synthesis of various organic compounds. It’s especially important in reactions where a formyl group is introduced to amines, which can then be used to synthesize more complex molecules .
Pharmaceutical Applications
This compound is significant in the pharmaceutical industry. It’s involved in the formation of N-formyl compounds, which are crucial in the creation of drugs like formoterol, used in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease .
Antioxidant Properties
Research indicates that certain N-formamides, which can be synthesized from N-(3-hydroxyphenyl)formamide , show weak antioxidant activity. This property is valuable for the development of treatments that aim to mitigate oxidative stress-related damage .
Chemical Research and Development
N-(3-hydroxyphenyl)formamide: is available for purchase from chemical suppliers, indicating its use in various research and development projects within the field of chemistry. It’s a versatile compound that can be applied to different research contexts, including the development of new synthetic methods or the study of chemical reactions .
Mechanism of Action
Target of Action
N-(3-hydroxyphenyl)formamide is a formamide derivative. Formamides are key intermediates for the synthesis of functional or biologically active molecules . .
Mode of Action
For instance, some formamides have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Formamides, including N-(3-hydroxyphenyl)formamide, can be metabolized by formamidases (EC 3.5.1.49), which catalyze the hydrolysis of the amide bond in formamide to release formate and ammonia . This suggests that N-(3-hydroxyphenyl)formamide may be involved in nitrogen metabolism pathways.
Result of Action
Formamides are known to be key intermediates in the synthesis of various biologically active molecules .
Action Environment
It’s worth noting that formamides can serve as a nitrogen source in biotechnological production processes , suggesting that the availability of nitrogen in the environment could potentially influence the action of N-(3-hydroxyphenyl)formamide.
Safety and Hazards
“N-(3-hydroxyphenyl)formamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with carcinogenicity, reproductive toxicity, and specific target organ toxicity (repeated exposure). The target organs include the liver, kidney, and blood .
Future Directions
Future research could focus on developing energy and cost-efficient synthetic transformations to use CO2 as a building block in the synthesis of “N-(3-hydroxyphenyl)formamide” and similar compounds . Additionally, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(3-hydroxyphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-2-1-3-7(10)4-6/h1-5,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMAQVFRFZZDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179594 | |
Record name | 3-Formylaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)formamide | |
CAS RN |
24891-35-8 | |
Record name | 3-Formylaminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Formylaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-hydroxyphenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FORMYLAMINOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CYW1RFY6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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